GPR35 Agonist Potency: Tribromo Derivative vs. Clinical-Stage Agonist Pamoic Acid
In a functional desensitization assay using human HT-29 colon adenocarcinoma cells, 3,5,6-tribromopyrazin-2-amine exhibited an IC₅₀ of 650 nM for induction of cell desensitization to 1 µM zaprinast [1]. Its agonist efficacy, measured as an EC₅₀ of 700 nM in a label-free dynamic mass redistribution (DMR) assay [1], positions it as a moderately potent GPR35 agonist. In contrast, the widely used reference agonist pamoic acid displays an EC₅₀ of 79 nM in β-arrestin recruitment assays . While pamoic acid is significantly more potent, 3,5,6-tribromopyrazin-2-amine offers a distinct chemotype with a ∼9-fold weaker potency, which is valuable for creating graded response curves and for probing structure-activity relationships where high-potency agonism may be undesirable [1].
| Evidence Dimension | GPR35 Agonist Activity (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 700 nM |
| Comparator Or Baseline | Pamoic acid EC₅₀ = 79 nM |
| Quantified Difference | ~9-fold difference in potency |
| Conditions | Target compound: HT-29 DMR assay; Comparator: β-arrestin recruitment assay |
Why This Matters
This compound provides a distinct potency window for GPR35 agonist screening, enabling researchers to modulate the strength of receptor activation when a full, potent agonist is not required.
- [1] BindingDB. (n.d.). BDBM50259865 (CHEMBL4066109). Agonist activity at GPR35 in human HT-29 cells. Binding Database. View Source
